4-(Pyrrolidin-2-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-2-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARTUGVXCLIADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pyrrolidin 2 Yl Benzonitrile and Its Derivatives
Strategies for Pyrrolidine (B122466) Ring Construction
The formation of the pyrrolidine ring, a privileged scaffold in medicinal chemistry, is a key challenge in the synthesis of the target compound. rsc.orgresearchgate.net Chemists have developed several powerful methodologies to construct this five-membered nitrogen-containing heterocycle with high control over its structure and stereochemistry.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as highly efficient and sustainable methods for synthesizing complex molecules like pyrrolidine derivatives from simple starting materials in a single step. researchgate.nettandfonline.com These reactions offer significant advantages, including high atom economy, step efficiency, and reduced waste generation compared to traditional multi-step syntheses. tandfonline.com
A common MCR strategy for building the pyrrolidine skeleton involves the reaction of an aldehyde, an amino acid, and a dipolarophile. tandfonline.com For instance, polysubstituted pyrrolidines can be synthesized through a one-pot reaction combining aldehydes, amino acid esters, and electron-deficient alkenes like chalcones. tandfonline.com In this process, the aldehyde and amino acid ester first condense to form an azomethine ylide intermediate. This intermediate then undergoes a [3+2] cycloaddition with the alkene to furnish the highly functionalized pyrrolidine ring. tandfonline.comresearchgate.net The versatility of MCRs allows for the creation of a wide array of pyrrolidine structures by simply varying the starting components. rsc.org
Representative Multicomponent Reactions for Pyrrolidine Synthesis
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aldehyde | Amino Acid Ester | Chalcone | Iodine (I2), K2CO3 | Poly-substituted Pyrrolidine-2-carboxylate | tandfonline.com |
| Isatin | α-Amino Acid (e.g., Sarcosine) | Methyl 3-phenylpropiolate | Isopropanol, Reflux | Spiro[indoline-3,2′-pyrrole] | orientjchem.org |
| Isatin | α-Amino Acid | Tetrahydroxanthenone | Not specified | Xanthenone fused spiro-pyrrolidine oxindole | researchgate.net |
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most powerful and widely used methods for constructing the pyrrolidine ring. acs.orgnih.gov This reaction allows for the creation of multiple stereocenters in a single, atom-economical step. acs.orgunife.it Azomethine ylides, which are highly reactive 1,3-dipoles, are typically generated in situ from stable precursors such as imines derived from α-amino acids. unife.itnih.gov
In the context of synthesizing 4-(pyrrolidin-2-yl)benzonitrile, the reaction would involve an azomethine ylide and a dipolarophile like 4-vinylbenzonitrile. The stereochemical outcome of the cycloaddition can be precisely controlled through the use of chiral catalysts, often based on transition metals like copper or silver. rsc.orgrsc.org These catalytic asymmetric 1,3-dipolar cycloadditions provide access to enantioenriched pyrrolidines with high yields and excellent stereoselectivities. rsc.orgacs.orgrsc.org For example, copper(I) complexes with chiral ligands have been shown to effectively catalyze the reaction between azomethine ylides and various alkenes, including those that are typically less reactive. rsc.org
Examples of Catalytic 1,3-Dipolar Cycloadditions for Pyrrolidine Synthesis
| Azomethine Ylide Precursor | Dipolarophile | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Glycine imino ester | 3-Alkylidene oxindole | Cu(I)/Ligand Complex | Highly enantioselective synthesis of spirooxindole-pyrrolidines | acs.org |
| Amide/Lactam with β-ester | Electron-deficient alkene | [IrCl(CO)(PPh3)2] (Vaska's complex) | Reductive generation of stabilized and unstabilized ylides | unife.it |
| Imino ester | 1,1-Difluorostyrenes | Cu(I) Complex | Synthesis of enantioenriched fluorinated pyrrolidines | rsc.org |
Ring Expansion and Rearrangement Pathways
Alternative strategies to direct cyclization methods involve skeletal reorganizations of existing ring systems. These include ring expansion of smaller heterocycles or ring contraction of larger ones to form the desired pyrrolidine structure.
One such approach is the ring expansion of activated aziridines. For example, a bromonium ion-induced cascade reaction of a cinnamylaziridine can lead to the diastereoselective formation of a functionalized pyrrolidine. rsc.org Similarly, azetidines substituted with a reactive side chain can undergo intramolecular N-alkylation, followed by nucleophilic opening of the resulting bicyclic azonia intermediate to yield ring-expanded pyrrolidines. acs.org
More recently, a novel photo-promoted ring contraction of readily available pyridines has been developed. osaka-u.ac.jp This reaction, utilizing a silylborane reagent, transforms the six-membered pyridine (B92270) ring into a pyrrolidine derivative bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a versatile synthetic building block for further functionalization. osaka-u.ac.jp
Functionalization of the Benzonitrile (B105546) Moiety
Once the pyrrolidine ring is attached to the benzene (B151609) ring, or if a precursor like 4-bromo-1-(pyrrolidin-2-yl)benzene is used, further modifications can be made to the benzonitrile portion of the molecule. Key methods include cross-coupling reactions and nucleophilic substitutions.
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov To introduce or modify substituents on the benzonitrile ring of a this compound derivative, a halogenated precursor could be coupled with various aryl or vinyl boronic acids. For example, 4-bromobenzonitrile (B114466) is a common substrate for Suzuki-Miyaura reactions, coupling efficiently with phenylboronic acid in the presence of novel palladium catalysts to yield 4-cyanobiphenyl. researchgate.net
An advanced application of this chemistry involves using the nitrile (cyano) group itself as a leaving group in a nickel-catalyzed Suzuki-Miyaura coupling, allowing for the transformation of aryl nitriles into biaryl compounds. acs.org This strategy enables the cyano group to function as a "traceless" directing group or a synthetic handle for late-stage functionalization. acs.org
Selected Suzuki-Miyaura Coupling Reactions Involving Benzonitriles
| Substrate | Coupling Partner | Catalyst | Base | Product | Reference |
|---|---|---|---|---|---|
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Ln | K2CO3 | 4-Cyanobiphenyl | researchgate.net |
| Aryl Nitrile | Aryl/Alkenyl boronic ester | Ni(cod)2/PCy3 | K3PO4 | Biaryl/Styrene | acs.org |
| Bromobenzene | Arylboronic acid | Nitrile-functionalized (NHC)Pd Complex | K2CO3 | Biaryl | rsc.org |
Nucleophilic Aromatic Substitution Variants
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orguomustansiriyah.edu.iq The cyano group in this compound derivatives makes the aromatic ring susceptible to such attacks.
In a typical SNAr reaction, a precursor like 4-chloro- or 4-fluorobenzonitrile (B33359) reacts with a nucleophile (e.g., an alkoxide, amine, or thiol). The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orguomustansiriyah.edu.iq The electron-withdrawing substituent is crucial for stabilizing this intermediate, thereby facilitating the reaction. uomustansiriyah.edu.iq
A different pathway, known as the benzyne (B1209423) mechanism, can occur under strongly basic conditions with aryl halides that lack activating groups. masterorganicchemistry.com This elimination-addition process involves the formation of a highly reactive benzyne intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com
Nitrile Group Introduction Methods
The introduction of a nitrile group onto the phenyl ring of a pyrrolidine-containing precursor is a critical step in the synthesis of this compound. Several methodologies can be employed for this transformation, often involving the conversion of other functional groups.
One common strategy involves the Sandmeyer reaction, where an amino group on the benzene ring is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide. Another approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. For instance, a precursor such as 4-bromo-(pyrrolidin-2-yl)benzene could be reacted with a cyanide source, like potassium or copper(I) cyanide, often in a polar aprotic solvent such as DMF or DMSO and at elevated temperatures, to yield the desired nitrile.
Furthermore, the direct cyanation of an activated aromatic ring can be achieved. If the pyrrolidine ring is appropriately substituted to activate the para-position of the benzene ring, direct electrophilic cyanation might be possible using reagents like cyanogen (B1215507) bromide or tosyl cyanide, although this is less common for this specific substitution pattern. Dehydration of an amide or an aldoxime group at the para-position of the phenyl ring also serves as a viable route to the nitrile functionality.
A specific example of nitrile group introduction in a related synthesis involves the reaction of 4-bromomethylbenzonitrile with 1,2,4-triazole (B32235) to yield 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile. google.com This highlights the use of a pre-functionalized benzonitrile in building more complex heterocyclic systems. In another instance, the preparation of 4-(4-hydroxypyrimidin-2-ylamino)benzonitrile was achieved from 4-(4-methoxypyrimidin-2-ylamino)benzonitrile (B8628216) by heating with pyridine hydrochloride. google.com
Stereoselective Synthesis of Chiral Isomers
The pyrrolidine ring in this compound contains a stereocenter at the C2 position, leading to the existence of two enantiomers, (R)- and (S)-4-(pyrrolidin-2-yl)benzonitrile. The biological activity of these enantiomers can differ significantly, necessitating methods for their stereoselective synthesis.
Enantioselective Catalysis in Pyrrolidine Synthesis
Enantioselective catalysis offers an efficient route to chiral pyrrolidines by creating the stereocenter in a controlled manner. This often involves the asymmetric reduction of a cyclic imine precursor or an asymmetric cycloaddition reaction. For example, the use of chiral catalysts, such as those based on transition metals like rhodium, iridium, or ruthenium complexed with chiral ligands, can facilitate the enantioselective hydrogenation of a suitable pyrroline (B1223166) precursor to afford the desired chiral pyrrolidine.
While direct enantioselective syntheses of this compound are not extensively detailed in the provided results, the principles of enantioselective catalysis in pyrrolidine synthesis are well-established. For instance, the synthesis of other chiral pyrrolidines has been achieved through Lewis acid-mediated lactamization and stereoselective aldol-type reactions. nih.gov These methodologies could potentially be adapted for the synthesis of chiral this compound.
Resolution Techniques for Racemic Mixtures
When a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the enantiomers. cutm.ac.inslideshare.net A common method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid or mandelic acid. wikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgresearchgate.net After separation, the individual enantiomers of the amine can be recovered by treatment with a base. wikipedia.org
Another approach is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to their separation. cutm.ac.in
| Resolution Technique | Description | Key Features |
| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral resolving agent to form diastereomers. | Different physical properties of diastereomers allow for separation by crystallization. wikipedia.orgresearchgate.net |
| Chiral Chromatography | Separation of enantiomers on a column with a chiral stationary phase. | Differential interaction of enantiomers with the stationary phase. cutm.ac.in |
Chiral Starting Material Approaches
An alternative to enantioselective catalysis and resolution is the use of chiral starting materials. nih.gov This "chiral pool" approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as the starting point for the synthesis. For instance, L-proline or D-proline, which are enantiomerically pure and possess the desired pyrrolidine ring, can be chemically modified to introduce the 4-cyanophenyl group.
One general strategy involves the nucleophilic addition of a Grignard or organolithium reagent derived from 4-bromobenzonitrile to a protected and activated derivative of proline. Subsequent transformations would then yield the target molecule. Carbohydrate-derived nitrones have also been utilized as versatile chiral precursors for the synthesis of polyhydroxylated pyrrolidines. nih.gov These methods ensure that the stereochemistry at the C2 position of the pyrrolidine ring is predetermined by the chirality of the starting material.
Advanced Synthetic Techniques
Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry. nih.govnih.gov By using microwave irradiation, it is often possible to significantly reduce reaction times, increase product yields, and improve the purity of the final product compared to conventional heating methods. nih.gov The mechanism involves the direct heating of polar molecules and solvents, leading to rapid and uniform temperature increases. nih.gov
While a specific MAOS protocol for the synthesis of this compound is not explicitly detailed, the synthesis of various heterocyclic compounds, including thiazolidin-4-ones and biphenyl-4-carboxamides, has been successfully achieved using this technique. nih.govnih.gov These examples demonstrate the potential applicability of MAOS to the synthesis of this compound, for instance, in the nitrile introduction step or in the formation of the pyrrolidine ring itself. The benefits of MAOS, such as shorter reaction times and higher yields, make it an attractive option for optimizing the synthesis of this compound. nih.gov
Greener Synthetic Routes to this compound Explored
The development of synthetic methodologies for the chemical compound this compound and its derivatives is increasingly aligning with the principles of green chemistry, aiming to reduce environmental impact through more sustainable practices. While specific research focusing exclusively on a comprehensive green synthesis of this compound is limited, the application of such principles can be examined through the synthesis of its constituent parts: the pyrrolidine ring and the benzonitrile moiety.
Green Approaches to Pyrrolidine Ring Construction
The formation of the pyrrolidine ring, a core component of the target molecule, has been a focal point for green synthetic innovations. These methods prioritize the use of non-toxic and renewable resources, including environmentally benign solvents like water and ethanol (B145695), and the implementation of recyclable and non-hazardous catalysts.
A significant green methodology for creating pyrrolidine derivatives involves a one-pot, three-component domino reaction. For instance, researchers have successfully synthesized pyrrolidine-fused spirooxindoles by reacting (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids in a simple ethanol-water mixture at room temperature, notably without a catalyst. rsc.org This process is praised for its environmental friendliness, high product yields, and simplified work-up that circumvents the need for toxic solvents and extensive purification techniques like column chromatography. rsc.org
Another sustainable technique employs ultrasound irradiation combined with a green additive, such as citric acid, in an ethanol solution. rsc.org This approach has proven effective for the one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones, offering high yields, significantly shorter reaction times, and cleaner reaction profiles. rsc.orgrsc.org The use of sonochemistry can lead to substantial energy savings by accelerating reaction rates. rsc.org
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Pyrrolidine-Fused Derivative
Sustainable Methods for Benzonitrile Formation
The introduction of the nitrile functional group onto the benzene ring is another crucial step in the synthesis of this compound. Historically, this has been achieved using toxic reagents like copper(I) cyanide or sodium cyanide. In contrast, green chemistry seeks to replace these hazardous materials with safer, more sustainable alternatives.
Recent progress in this area includes the development of nickel- and palladium-catalyzed cyanation reactions that employ less toxic cyanide sources. A notable example is an air-tolerant nickel-catalyzed cyanation of aryl bromides that uses zinc cyanide with polymethylhydrosiloxane (B1170920) (PMHS) as a green reducing agent. nih.govacs.org A major benefit of this method is its ability to be conducted in the presence of air, which obviates the need for an inert atmosphere and complex handling techniques. Furthermore, PMHS is a more environmentally sound choice compared to traditional reductants like zinc powder. nih.govacs.org
Another innovative and green approach utilizes a recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for the cyanation of aryl halides. rsc.org This catalyst is not only highly active but can also be easily separated from the reaction mixture and reused, a key principle of green chemistry. The reaction can be performed using less toxic cyanide sources, such as benzyl (B1604629) cyanide, in a more benign solvent like acetonitrile (B52724). rsc.org
Table 2: Green Catalytic Systems for the Cyanation of Aryl Halides
By integrating these greener synthetic strategies for both the construction of the pyrrolidine ring and the installation of the nitrile group, a more sustainable and environmentally conscious pathway to this compound can be conceptualized. Future research will likely focus on creating a cohesive and fully green synthetic process that minimizes waste, avoids hazardous substances, and is energy efficient.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbons), it is possible to map out the connectivity and chemical environment of each atom within the 4-(Pyrrolidin-2-yl)benzonitrile molecule.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons are distinguished by their chemical shifts (δ), multiplicities, and integration values. The aromatic protons on the benzonitrile (B105546) ring typically appear as two distinct doublets in the downfield region (approximately 7.4-7.7 ppm) due to the electron-withdrawing nature of the nitrile group. This pattern is characteristic of a 1,4-disubstituted benzene (B151609) ring.
The protons on the pyrrolidine (B122466) ring resonate in the upfield region. The proton at the C2 position (the methine proton), being attached to both the aromatic ring and the nitrogen atom, appears at a distinct chemical shift. The remaining methylene (B1212753) protons of the pyrrolidine ring (at C3, C4, and C5) typically show complex multiplets due to spin-spin coupling with adjacent protons. The N-H proton of the pyrrolidine ring will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atom of the nitrile group (C≡N) is characteristically found in the downfield region, typically around 118-120 ppm. openpubglobal.com The quaternary carbon of the benzonitrile ring attached to the nitrile group appears around 110-115 ppm, while the carbon attached to the pyrrolidine ring is shifted further downfield. openpubglobal.comnih.gov
The carbons of the pyrrolidine ring resonate at higher field strengths, consistent with sp³ hybridized carbon atoms. The C2 carbon, being attached to the aromatic ring, will be the most downfield of the pyrrolidine carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the aromatic protons on the benzonitrile ring and among the protons within the pyrrolidine ring, confirming their respective spin systems. nih.govamericanpharmaceuticalreview.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the previously assigned proton spectrum. For example, the proton at C2 of the pyrrolidine ring would show a cross-peak with the C2 carbon signal. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for confirming the connection between the two ring systems. A key correlation would be observed between the C2 proton of the pyrrolidine ring and the C4' carbon of the benzonitrile ring, providing definitive evidence for the substitution pattern. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.comjove.com
Characterization of Carbon-Nitrogen Triple Bond Stretches
The most diagnostic feature in the vibrational spectrum of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. nih.gov
In IR Spectroscopy: This vibration gives rise to a sharp and strong absorption band. For aromatic nitriles, this peak is typically observed in the range of 2240–2220 cm⁻¹. nih.govberkeley.edu The conjugation of the nitrile group with the aromatic ring slightly lowers the frequency compared to saturated nitriles. nih.gov
In Raman Spectroscopy: The C≡N stretch is also Raman active and typically appears as a strong, sharp band in a similar region as the IR absorption.
Pyrrolidine Ring Vibrational Modes
The pyrrolidine ring exhibits several characteristic vibrations, although they are often found in the more complex "fingerprint" region of the spectrum (below 1500 cm⁻¹). spectroscopyonline.com
N-H Stretch: The stretching vibration of the secondary amine (N-H) in the pyrrolidine ring typically appears as a moderate-intensity band in the IR spectrum, usually in the region of 3300–3500 cm⁻¹.
C-H Stretches: The aliphatic C-H stretching vibrations of the CH₂ groups in the pyrrolidine ring are observed in the 3000–2850 cm⁻¹ region. These are distinct from the aromatic C-H stretches which appear just above 3000 cm⁻¹.
Ring Vibrations: The various C-C and C-N stretching and bending vibrations of the pyrrolidine ring skeleton occur in the 1250-1000 cm⁻¹ region. spectroscopyonline.com While complex, these patterns are characteristic of the saturated five-membered ring structure.
Table 3: Key Vibrational Frequencies for this compound
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic transitions of this compound are primarily governed by the benzonitrile chromophore. The UV-Vis spectrum of benzonitrile itself exhibits characteristic absorption bands corresponding to π → π* transitions within the benzene ring. sphinxsai.com The presence of the pyrrolidine group, acting as an auxochrome, is expected to modulate these transitions.
The nitrogen atom of the pyrrolidine ring can engage in n → π* transitions, although these are typically weaker than the π → π* transitions of the aromatic system. More significantly, the interaction of the pyrrolidine's non-bonding electrons with the π-system of the benzonitrile moiety can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the electron-donating nature of the amine, which can stabilize the excited state through resonance. The specific wavelengths and intensities of these transitions would be sensitive to the solvent polarity and the protonation state of the pyrrolidine nitrogen.
In related benzonitrile derivatives, substitutions on the benzene ring have been shown to cause shifts in the UV-Vis absorption bands. For instance, the introduction of electron-donating groups typically results in a red shift of the primary absorption bands. researchgate.net Therefore, it is anticipated that this compound would display absorption maxima at slightly longer wavelengths compared to unsubstituted benzonitrile.
A summary of expected electronic transitions is presented in Table 1.
| Transition Type | Expected Wavelength Region (nm) | Chromophore |
| π → π | 220-280 | Benzonitrile |
| n → π | > 280 | Pyrrolidine Nitrogen/Nitrile |
Table 1: Expected Electronic Transitions for this compound
X-ray Diffraction Analysis for Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the solid-state structure can be inferred by examining the crystal structures of analogous compounds, such as other chiral pyrrolidine derivatives and molecules containing the benzonitrile group. nih.govresearchgate.net
The molecule possesses a chiral center at the C2 position of the pyrrolidine ring. Consequently, an enantiomerically pure sample of this compound is expected to crystallize in a chiral space group (a Sohncke space group), such as P2₁2₁2₁ or P2₁. csic.esrsc.org The determination of the absolute configuration would require the use of anomalous dispersion effects in X-ray diffraction, typically with copper radiation, or through correlation with a known chiral standard. nih.gov
The crystal packing would be influenced by the need to accommodate the three-dimensional shape of the pyrrolidine ring and the planar benzonitrile group. The pyrrolidine ring is not planar and can adopt various puckered conformations, such as an envelope or twisted form. The specific conformation adopted in the crystal lattice will be the one that minimizes steric strain and maximizes favorable intermolecular interactions.
The solid-state packing of this compound would be dictated by a variety of intermolecular forces. youtube.comyoutube.comyoutube.comyoutube.com The primary interactions are expected to be:
Hydrogen Bonding: The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor (N-H), while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor (C≡N). This could lead to the formation of hydrogen-bonded chains or dimers within the crystal lattice. nih.gov
Dipole-Dipole Interactions: The polar nitrile group imparts a significant dipole moment to the molecule. These dipoles would align in the crystal to maximize attractive interactions.
A summary of key crystallographic parameters for a related chiral pyrrolidine derivative is provided in Table 2 for illustrative purposes. nih.gov
| Parameter | Value (for a related compound) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.3731 |
| b (Å) | 10.1909 |
| c (Å) | 18.4972 |
| V (ų) | 1389.85 |
Table 2: Illustrative Crystallographic Data for a Chiral Pyrrolidine Derivative nih.gov
Conformational Analysis and Stereochemical Considerations
Preferred Conformations of the Pyrrolidine (B122466) Ring System
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The most common conformations are the envelope (or Cₛ symmetry) and twisted (or C₂ symmetry) forms. For monosubstituted pyrrolidines like 4-(pyrrolidin-2-yl)benzonitrile, the envelope conformations are of particular interest. In these conformations, four of the ring atoms are coplanar, while the fifth is out of the plane.
The puckering of the pyrrolidine ring is often described by two primary envelope conformations: Cγ-exo and Cγ-endo. In the Cγ-exo pucker, the Cγ (C4) atom is displaced on the opposite side of the ring from the substituent at C2. Conversely, in the Cγ-endo pucker, the Cγ atom is displaced on the same side as the C2 substituent. The relative stability of these conformers is influenced by a delicate balance of steric and electronic effects.
| Conformational Parameter | Description | Governing Factors |
| Ring Puckering | Deviation from planarity | Torsional strain, Steric interactions |
| Envelope Conformation | Four atoms coplanar, one out of plane | Minimization of eclipsing interactions |
| Cγ-exo Pucker | C4 atom out of plane, opposite to C2 substituent | Steric avoidance of the substituent |
| Cγ-endo Pucker | C4 atom out of plane, same side as C2 substituent | Potential for stabilizing interactions |
Stereochemical Influence of Substituents
The stereochemistry of the substituents on the pyrrolidine ring plays a crucial role in determining its three-dimensional structure and, consequently, its biological activity. nih.gov The substituents dictate the conformation of the five-membered ring, which in turn affects properties such as the relative energies of different conformers. nih.gov
In the case of this compound, the key substituent is the 4-cyanophenyl group at the C2 position. The stereocenter at C2 means the compound can exist as two enantiomers: (R)-4-(pyrrolidin-2-yl)benzonitrile and (S)-4-(pyrrolidin-2-yl)benzonitrile. The absolute configuration at this center will determine the spatial orientation of the benzonitrile (B105546) group relative to the pyrrolidine ring.
The electronic nature of the substituent is also a significant factor. The benzonitrile group is electron-withdrawing, which can influence the electronic environment of the pyrrolidine ring. Studies on proline derivatives have shown that electronegative substituents can have a profound impact on the ring's pucker. nih.gov For instance, in fluorinated prolines, stereoelectronic effects like the gauche effect can stabilize specific conformations. nih.gov While not directly analogous, these findings suggest that the electronic properties of the 4-benzonitrile group could contribute to the conformational preferences of the pyrrolidine ring in this molecule.
Furthermore, the presence of substituents can create steric interactions that favor one conformation over another. nih.gov The bulky aryl group at C2 will likely prefer a pseudo-equatorial orientation to minimize steric clashes with the rest of the ring. This preference for an equatorial position is a common feature in the conformational analysis of substituted cyclic systems.
| Stereochemical Feature | Influence on Conformation | Relevant Examples |
| C2 Stereocenter | Determines (R) or (S) configuration | (R)- and (S)-2-arylpyrrolidines organic-chemistry.org |
| Substituent Size | Prefers pseudo-equatorial orientation | Bulky groups on cyclic systems nih.gov |
| Electronic Effects | Can stabilize specific puckers | Electronegative substituents in prolines nih.gov |
Dynamic Processes and Tautomerism
The pyrrolidine ring is a dynamic system that can undergo rapid conformational changes. One of the key dynamic processes is ring pseudorotation, where the pucker moves around the ring without a large energy barrier. This flexibility allows the molecule to adopt various conformations in solution.
Another important dynamic process in N-substituted pyrrolidines, particularly in the context of peptides, is the cis-trans isomerization around the amide bond. nih.gov However, for this compound, which is a secondary amine, this specific type of isomerization is not present unless the nitrogen is further substituted to form an amide.
Tautomerism is a form of isomerization involving the migration of a proton and a shift in the location of a double bond. In the context of 2-substituted pyrrolidines, imine-enamine tautomerism could be a possibility. This would involve the interconversion between the pyrrolidine form and a tautomeric iminium species, potentially leading to the formation of a Δ¹-pyrroline ring.
Specifically for this compound, the potential tautomeric forms would be the parent compound and its corresponding imine, 4-(3,4-dihydro-2H-pyrrol-5-yl)benzonitrile. The equilibrium between these two forms would be influenced by factors such as the solvent and pH. Theoretical calculations on related systems, such as pyrrolidine-2,3-diones, have shown that the energy difference between tautomers can be small, allowing for their coexistence in solution. nih.gov However, for simple 2-aryl pyrrolidines, the pyrrolidine form is generally the more stable tautomer under neutral conditions.
| Dynamic Process | Description | Relevance to this compound |
| Ring Pseudorotation | Movement of the pucker around the ring | Contributes to conformational flexibility |
| Imine-Enamine Tautomerism | Proton and double bond shift | Potential equilibrium with 4-(3,4-dihydro-2H-pyrrol-5-yl)benzonitrile |
Chemical Reactivity and Transformation Chemistry
Reactions at the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that participates in hydrolysis, reduction, and cycloaddition reactions.
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. stackexchange.comchemguide.co.uk The reaction conditions, specifically the pH, determine the final product. stackexchange.com
Acid-Catalyzed Hydrolysis: Heating 4-(pyrrolidin-2-yl)benzonitrile under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, is expected to convert the nitrile group first to an amide and subsequently to a carboxylic acid. chemguide.co.ukchemistrysteps.com The final product would be 4-(pyrrolidin-2-yl)benzoic acid, with the pyrrolidine (B122466) nitrogen being protonated to form an ammonium (B1175870) salt under the acidic conditions. chemguide.co.uk
Alkaline-Catalyzed Hydrolysis: Conversely, heating the compound with an aqueous solution of a strong base, like sodium hydroxide, will also effect hydrolysis. chemguide.co.uk This process initially yields the corresponding carboxylate salt, in this case, sodium 4-(pyrrolidin-2-yl)benzoate, and ammonia (B1221849) gas is evolved. chemguide.co.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid. chemguide.co.uk It is possible to halt the reaction at the amide stage (4-(pyrrolidin-2-yl)benzamide) through controlled hydrolysis, for example, by using reagents like alkaline hydrogen peroxide or a boron trifluoride-acetic acid complex. stackexchange.com
| Reaction Type | Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | 4-(Pyrrolidin-2-yl)benzamide | 4-(Pyrrolidin-2-yl)benzoic acid (as an ammonium salt) |
| Alkaline-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH), heat | 4-(Pyrrolidin-2-yl)benzamide | Sodium 4-(pyrrolidin-2-yl)benzoate |
The nitrile group can be readily reduced to a primary amine (aminomethyl group). This transformation is a valuable synthetic tool for introducing a basic center.
Catalytic Hydrogenation: The reduction can be achieved by catalytic hydrogenation using hydrogen gas over a metal catalyst such as palladium, platinum, or nickel. libretexts.org This reaction is typically carried out at elevated temperature and pressure and would convert this compound to [4-(pyrrolidin-2-yl)phenyl]methanamine.
Chemical Reduction: Potent hydride reducing agents, most notably lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran, are highly effective for this conversion. libretexts.org Other borane-based reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to reduce a variety of aromatic nitriles to their corresponding benzylamines. nih.govorganic-chemistry.org
| Reagent/System | Conditions | Product |
|---|---|---|
| H₂ / Metal Catalyst (Pd, Pt, or Ni) | Elevated temperature and pressure | [4-(Pyrrolidin-2-yl)phenyl]methanamine |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | [4-(Pyrrolidin-2-yl)phenyl]methanamine |
| Diisopropylaminoborane / cat. LiBH₄ | THF, 25°C to reflux | [4-(Pyrrolidin-2-yl)phenyl]methanamine |
The π-system of the nitrile group can participate in various cycloaddition reactions, leading to the formation of heterocyclic rings.
[3+2] Cycloaddition: A prominent example is the reaction with azides to form tetrazoles. For instance, benzonitrile (B105546) can react with sodium azide (B81097) in the presence of a Lewis acid or an ammonium salt to yield 5-phenyltetrazole. Similarly, this compound would be expected to undergo this transformation to produce 5-(4-(pyrrolidin-2-yl)phenyl)tetrazole. Another important [3+2] cycloaddition involves nitrile oxides. Benzonitrile oxide, often generated in situ, reacts with dipolarophiles. acs.orgyoutube.com The nitrile group of this compound itself could potentially act as a dipolarophile in reactions with 1,3-dipoles. acs.org
[2+2+2] Cycloaddition: Transition metal-catalyzed [2+2+2] cycloadditions, for instance between nitriles and two molecules of an alkyne, are powerful methods for constructing substituted pyridine (B92270) rings. uwindsor.ca In the presence of a suitable catalyst, such as a cobalt complex, this compound could react with alkynes to form highly substituted 2-pyridyl derivatives. uwindsor.ca
Reactions Involving the Pyrrolidine Nitrogen Atom
The secondary amine nitrogen in the pyrrolidine ring is nucleophilic and readily undergoes reactions such as alkylation and acylation.
N-Alkylation: The hydrogen atom on the pyrrolidine nitrogen can be substituted with an alkyl group. This reaction is typically performed by treating the pyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.net Common bases include potassium carbonate or sodium carbonate, and solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often used. researchgate.net Reductive amination, reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.
N-Acylation: The pyrrolidine nitrogen can be acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides. These reactions are usually conducted in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct (e.g., HCl) that is formed. This would result in the formation of an N-acylpyrrolidine derivative, which is an amide.
| Reaction | Typical Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (R-X), Base (K₂CO₃) | N-Alkyl-4-(pyrrolidin-2-yl)benzonitrile |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (Et₃N) | N-Acyl-4-(pyrrolidin-2-yl)benzonitrile |
Further alkylation of the tertiary amine resulting from N-alkylation is possible, but the direct quaternization of the secondary amine is less common. Typically, the pyrrolidine nitrogen is first alkylated to a tertiary amine, which can then be converted to a quaternary ammonium salt. mdpi.com This subsequent reaction, known as the Menshutkin reaction, involves treating the N-alkylpyrrolidine derivative with an excess of an alkylating agent. nih.gov The reaction leads to the formation of a permanently charged N,N-dialkylpyrrolidinium salt. mdpi.comsrce.hr The synthesis is often carried out in polar aprotic solvents to facilitate the formation of the ionic product. mdpi.com
Electrophilic and Nucleophilic Reactions on the Benzonitrile Ring
The reactivity of the benzonitrile ring in this compound towards electrophilic and nucleophilic attack is fundamentally governed by the electronic interplay between the pyrrolidin-2-yl substituent and the nitrile group. These two groups, positioned para to each other, exert opposing electronic effects on the aromatic system, leading to a nuanced reactivity profile.
The pyrrolidin-2-yl group, as a secondary amine derivative, is a potent activating group. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density of the ring. This effect is most pronounced at the ortho and para positions relative to the pyrrolidinyl substituent. Consequently, this group directs incoming electrophiles to these positions.
Conversely, the nitrile group (-C≡N) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the inductive effect of the triple bond. It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density. lkouniv.ac.in For electrophilic aromatic substitution, the nitrile group is a meta-director. lkouniv.ac.in
Electrophilic Aromatic Substitution
Given the strong activating and ortho-, para-directing nature of the pyrrolidin-2-yl group, electrophilic substitution reactions are predicted to occur at the positions ortho to this group, which are positions 3 and 5 on the benzonitrile ring. The powerful activating effect of the amino group generally overrides the deactivating and meta-directing effect of the nitrile group. organicchemistrytutor.com
| Reaction Type | Reagents | Predicted Major Product(s) | Expected Reactivity |
| Nitration | HNO₃, H₂SO₄ | 4-(Pyrrolidin-2-yl)-3-nitrobenzonitrile | Activated |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3-Bromo-4-(pyrrolidin-2-yl)benzonitrile or 3-Chloro-4-(pyrrolidin-2-yl)benzonitrile | Activated |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 3-Alkyl-4-(pyrrolidin-2-yl)benzonitrile | Activated, potential for polyalkylation and rearrangement |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 3-Acyl-4-(pyrrolidin-2-yl)benzonitrile | Activated, less prone to poly-substitution than alkylation |
Nucleophilic Aromatic Substitution
Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. wikipedia.org The nitrile group is one such group that can activate a benzene ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com For an SNAr reaction to proceed, a good leaving group, typically a halide, must be present on the ring, usually at a position ortho or para to the electron-withdrawing group. wikipedia.org
In the case of this compound itself, there is no suitable leaving group on the aromatic ring, so it is not expected to undergo nucleophilic aromatic substitution directly. However, if a derivative, such as 3-halo-4-(pyrrolidin-2-yl)benzonitrile, were used, the situation would be different. In such a hypothetical scenario, the electron-withdrawing nitrile group would activate the ring for nucleophilic attack. The pyrrolidinyl group, being electron-donating, would have a deactivating effect on nucleophilic substitution. The position of the leaving group relative to the powerful electron-withdrawing nitrile group would be the primary determinant of reactivity.
Design and Synthesis of Derivatives and Analogues
Structure-Reactivity/Selectivity Relationship (SAR) Studies in Chemical Contexts
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For 4-(pyrrolidin-2-yl)benzonitrile derivatives, SAR studies have been instrumental in identifying key pharmacophoric elements and guiding the design of more potent and selective compounds.
The pyrrolidine (B122466) ring is a common scaffold in many biologically active compounds and its modification can significantly impact activity and selectivity. nih.gov
Stereochemistry: The stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of biological activity. For instance, in a series of pyrrolidine acid derivatives, a cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was preferred over the trans orientation for achieving a balance of PPARα/γ functional activities. nih.gov
Substitution: The introduction of substituents on the pyrrolidine ring can modulate a compound's pharmacokinetic and pharmacodynamic properties. In the development of selective androgen receptor modulators (SARMs), introducing a methyl group at the C-3 position of the pyrrolidine ring was shown to enhance metabolic stability due to steric hindrance, leading to improved pharmacokinetic profiles compared to the parent 3-hydroxy compounds. nih.gov
Fluorination: Fluorination at the 4-position of the pyrrolidine ring in certain derivatives has been shown to dramatically increase inhibitory potency against caspases-3 and -7, with enantiomerically pure 4-fluoropyrrolidinyl derivatives being 100-1000 times more efficient than their 4-methoxy analogues. nih.gov A 4,4-difluorinated compound, in particular, demonstrated the most potent inhibition of these enzymes. nih.gov In contrast, larger substituents like 4-OPEG4 or 5-methoxymethyl groups on the pyrrolidine ring led to inactive compounds. nih.gov
Table 1: Impact of Pyrrolidine Ring Modifications on Biological Activity
| Modification | Position | Effect on Activity | Target | Reference |
| cis-Configuration of substituents | 3 and 4 | Preferred for balanced PPARα/γ activity | PPARα/γ | nih.gov |
| Methyl group | 3 | Increased metabolic stability and anabolic activity | Androgen Receptor | nih.gov |
| Fluorine | 4 | 100-1000 fold increase in inhibitory potency | Caspases-3 and -7 | nih.gov |
| Difluoro | 4,4 | Most potent inhibition | Caspases-3 and -7 | nih.gov |
| Methoxy | 4 | Lower inhibitory potency | Caspases-3 and -7 | nih.gov |
| OPEG4 or Methoxymethyl | 4 or 5 | Inactive | Caspases-3 and -7 | nih.gov |
The benzonitrile (B105546) group is a key feature of the this compound scaffold, and its modification can fine-tune the electronic and steric properties of the molecule, thereby influencing its interactions with biological targets.
Substitution Pattern: In the context of SARMs, the substitution on the benzonitrile ring has been explored. For instance, 2-chlorobenzonitrile (B47944) and 3-fluoro-2-methylbenzonitrile (B64138) derivatives of a 4-(pyrrolidin-1-yl)benzonitrile (B86329) scaffold showed good bioavailability and strong anabolic activity. nih.gov
Replacement of the Cyano Group: While direct modifications of the cyano group in this compound are not extensively detailed in the provided context, the general principles of isosteric replacement suggest that the nitrile could be substituted with other electron-withdrawing groups or hydrogen bond acceptors to modulate activity.
Table 2: Influence of Benzonitrile Moiety Modifications on SARM Activity
| Derivative | Bioavailability | Anabolic Activity in Levator Ani Muscle | Reference |
| 2-chlorobenzonitrile | 53.4% | >300% | nih.gov |
| 3-fluoro-2-methylbenzonitrile | 46.3% | >300% | nih.gov |
The introduction of bridging or linking groups between the pyrrolidine and benzonitrile moieties, or appending them to the core structure, can alter the molecule's conformation, flexibility, and ability to interact with multiple binding sites on a target. While specific examples directly modifying this compound with bridging moieties are not detailed in the provided results, this strategy is a common approach in drug design to optimize potency and selectivity.
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. nih.govnih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.govnih.gov
In the development of reversible inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1), a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives were identified as successful scaffold hops of a known inhibitor, GSK-690. nih.govmanchester.ac.uk This demonstrates the utility of the pyrrolidine-benzonitrile framework as a viable scaffold for designing inhibitors for this epigenetic target. nih.govmanchester.ac.uk The most active compound from this series, 21g , exhibited a Kd value of 22 nM and a biochemical IC50 of 57 nM. nih.govmanchester.ac.uk Importantly, this scaffold hop resulted in improved selectivity over the hERG ion channel and no activity against the related enzymes MAO-A and B, highlighting the potential of this strategy to mitigate off-target effects. nih.govmanchester.ac.uk
Isosteric replacements involve substituting a functional group with another group that has similar physical and chemical properties. This can be used to fine-tune a molecule's properties. For example, the replacement of a hydrogen atom with a fluorine atom can alter the electronic properties and metabolic stability of a molecule without significantly changing its size.
Rational Design Principles for Targeted Molecular Properties
Rational drug design relies on an understanding of the three-dimensional structure of the biological target and the molecular interactions that govern ligand binding. This knowledge allows for the design of molecules with specific properties tailored to interact with the target in a desired manner.
Structure-Based Design: When the crystal structure of a target protein is available, it can be used to guide the design of inhibitors. For example, in the design of AKR1C3 inhibitors, a crystal structure revealed that the 2-pyrrolidinone (B116388) moiety of a (piperidinosulfonamidophenyl)pyrrolidin-2-one inhibitor does not directly interact with the residues in the oxyanion hole, providing valuable information for further optimization.
Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for a molecule to be biologically active. By identifying the key pharmacophoric elements of this compound and its active analogues, new molecules can be designed that incorporate these features.
Computational Modeling: Molecular docking simulations can predict the binding mode and affinity of a ligand to its target protein. nih.gov This computational tool can be used to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process.
Applications in Advanced Chemical Research
Use as Chiral Ligands in Asymmetric Catalysis
The chiral pyrrolidine (B122466) framework is one of the most common and effective structural motifs used in organocatalysis and as a ligand in metal-catalyzed asymmetric reactions. mdpi.com The rigid, five-membered ring can be extensively modified to optimize catalytic efficiency and selectivity for a wide range of chemical transformations. mdpi.com The inherent chirality of the 2-substituted pyrrolidine ring in 4-(Pyrrolidin-2-yl)benzonitrile allows for the creation of a specific three-dimensional environment around a catalytic center.
While specific applications of this compound itself as a ligand are not extensively documented, its structural components—the chiral pyrrolidine and the benzonitrile (B105546) moiety—are of significant interest. Pyrrolidine-based organocatalysts are known to efficiently promote reactions like asymmetric aldol (B89426) and Michael additions. mdpi.com The benzonitrile group, an electron-withdrawing unit, can modulate the electronic properties of a metal center when the compound is used as a ligand, influencing the reactivity and selectivity of the catalyzed reaction. This makes the scaffold a promising candidate for developing new, highly selective catalysts for synthesizing enantiopure compounds, which are crucial in the pharmaceutical and fine chemical industries.
Building Blocks for Complex Organic Molecules
The this compound scaffold serves as a crucial starting material or key intermediate in the synthesis of more complex and high-value molecules. Its most notable application is in the industrial synthesis of Vildagliptin, an important oral anti-diabetic drug. beilstein-journals.orgnih.gov
Vildagliptin is chemically known as (S)-1-[2-[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile. newdrugapprovals.org The synthesis of this complex molecule relies on the use of a derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is prepared from L-proline. beilstein-journals.orgnih.gov This key intermediate contains the essential chiral pyrrolidine-2-carbonitrile (B1309360) core. The synthesis involves reacting this intermediate with 3-amino-1-adamantanol to form the final Vildagliptin structure. google.comgoogle.com The nitrile group of the pyrrolidine precursor is a critical feature for the biological activity of the final drug. beilstein-journals.org
The synthesis route highlights the utility of the pyrrolidine-benzonitrile framework as a robust building block. The pyrrolidine nitrogen allows for straightforward functionalization (e.g., acylation with a chloroacetyl group), while the nitrile group remains intact to play a role in the final product's mechanism of action. Numerous patents describe efficient, scalable processes for producing this key intermediate, underscoring its industrial importance as a building block. newdrugapprovals.orggoogle.comgoogle.com
Probes for Mechanistic Studies in Organic Reactions
The use of specific molecules to investigate the step-by-step pathway of a chemical reaction, known as a reaction mechanism, is a fundamental aspect of organic chemistry. Molecules used for this purpose are often called mechanistic probes. While direct studies employing this compound as a mechanistic probe are not widely reported, the pyrrolidine scaffold itself possesses features that make it suitable for such applications.
For instance, related pyrrolidine derivatives have been designed as fluorescent probes. These probes can undergo specific chemical reactions that result in a change in their optical properties, such as turning on fluorescence, allowing researchers to detect the presence of certain reactive species or to monitor the progress of a reaction in real-time. The inherent reactivity of the pyrrolidine ring and its ability to be functionalized make it a versatile core for designing such probes. The stability of the benzonitrile group under many reaction conditions would also allow it to serve as a spectroscopic handle or a non-participating tag during mechanistic investigations.
Precursors in Medicinal Chemistry (Focus on Chemical Design and Receptor Binding Mechanisms)
The this compound scaffold is a highly valued precursor in medicinal chemistry, particularly for designing enzyme inhibitors. The combination of the chiral pyrrolidine ring and the benzonitrile group provides a powerful platform for developing potent and selective ligands that can interact with specific biological targets. Its derivatives have been central to the development of inhibitors for enzymes like Dipeptidyl Peptidase-4 (DPP-4) and Lysine-Specific Demethylase 1 (LSD1). manchester.ac.uknih.gov
Design of Selective Receptor Ligands and Modulators
The design of selective ligands is a cornerstone of modern drug discovery. The 4-(pyrrolidin-yl)benzonitrile scaffold has proven to be an excellent starting point for creating inhibitors that can distinguish between related enzymes.
DPP-4 Inhibitors: In the case of DPP-4 inhibitors like Vildagliptin, the (S)-pyrrolidine-2-carbonitrile moiety is essential for its mechanism of action. beilstein-journals.orgnih.gov The nitrile group interacts with a key serine residue in the active site of the DPP-4 enzyme, forming a reversible covalent bond that inhibits the enzyme's activity. beilstein-journals.org This interaction prevents the degradation of incretin (B1656795) hormones, which helps to regulate blood sugar levels. nih.gov The design process focuses on attaching various groups to the pyrrolidine nitrogen to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov
LSD1 Inhibitors: A series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives has been developed as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in cancer therapy. manchester.ac.uk In this context, the benzonitrile group is designed to form a critical hydrogen bond with a lysine (B10760008) residue (Lys661) deep within the enzyme's catalytic center. manchester.ac.uk The pyrrolidine ring acts as a central scaffold, from which other chemical groups are projected to interact with acidic residues like Asp555, enhancing binding affinity. manchester.ac.uk By modifying the substituents on the pyrrolidine ring, researchers have been able to fine-tune the potency and selectivity of these inhibitors.
| Derivative | Target | Activity (IC₅₀) | Dissociation Constant (Kd) |
| Compound 21g | LSD1 | 57 nM | 22 nM |
| Vildagliptin | DPP-4 | - | - |
Table 1: Research findings on the biological activity of 4-(Pyrrolidin-yl)benzonitrile derivatives. manchester.ac.uk
Investigation of Binding Modes via Co-crystallization Studies
Understanding precisely how a drug molecule binds to its protein target is crucial for rational drug design. Co-crystallization is a technique where a protein is crystallized in the presence of a ligand, and the resulting crystal structure is determined using X-ray diffraction. This provides a detailed, three-dimensional map of the binding interactions.
For derivatives of 4-(pyrrolidin-yl)benzonitrile, co-crystallization studies have been instrumental in validating their mechanism of action. In studies of LSD1 inhibitors, the crystal structure of the enzyme in complex with a benzonitrile-containing inhibitor confirmed the predicted binding mode. manchester.ac.uk These studies visually demonstrated that the nitrogen atom of the nitrile group forms a key hydrogen bond with the side chain of Lys661 in the active site. The studies also revealed how the pyrrolidine ring orients other parts of the molecule to make favorable contacts with other amino acid residues, such as Asp555. manchester.ac.uk This structural information is invaluable for designing next-generation inhibitors with improved potency and selectivity.
In Vitro Metabolic Stability Studies (Chemical Aspects)
Before a drug candidate can be considered for clinical use, its metabolic stability must be evaluated. In vitro metabolic stability assays assess how susceptible a compound is to being broken down by metabolic enzymes, typically using liver cell fractions like human liver microsomes (HLMs). frontiersin.org The results are often expressed as the metabolic half-life (t½), which is the time it takes for 50% of the compound to be metabolized.
For pyrrolidine-based drug candidates, these studies are critical. The pyrrolidine ring itself can be a site of metabolism, for example, through oxidation reactions. frontiersin.org Studies on various pyrrolidine-containing compounds, including CXCR4 antagonists, have shown that modifications to the scaffold can significantly improve metabolic stability. nih.gov For example, strategic placement of substituents can block sites that are prone to metabolic attack. In the development of pyrrolidine-based CXCR4 antagonists, researchers identified a lead compound (46) with much-improved metabolic stability in both human and rat liver microsomes, a key property for a successful drug. nih.gov While specific data for this compound is not detailed, the principles apply directly to its derivatives in medicinal chemistry programs. The goal is to design molecules that retain their desired biological activity while being resistant enough to enzymatic degradation to be effective in the body.
Q & A
Basic: What are common synthetic routes for preparing 4-(Pyrrolidin-2-yl)benzonitrile derivatives?
Answer:
A widely used method involves nucleophilic substitution reactions between pyrrolidine-containing precursors and activated aromatic substrates. For example, coupling 4-hydroxybenzonitrile with halogenated pyrrolidine derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) facilitates the formation of the benzonitrile-pyrrolidine linkage . Optimization includes controlling reaction time (typically 12–24 hours) and temperature (80–100°C) to achieve yields >70%. Post-synthesis purification via column chromatography or recrystallization ensures >98% purity, as validated by HPLC .
Advanced: How can continuous flow reactors improve the synthesis of this compound analogs?
Answer:
Continuous flow reactors enhance reaction reproducibility and scalability by enabling precise control over parameters like residence time and mixing efficiency. For instance, substituting batch reactors with flow systems reduces side reactions (e.g., over-alkylation) by maintaining uniform temperature gradients and reagent stoichiometry . A case study reported a 15% increase in yield and 20% reduction in solvent usage when synthesizing pyrimidine-linked benzonitriles under flow conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
Key methods include:
- FT-IR : Identifies nitrile (C≡N) stretches (~2220 cm⁻¹) and pyrrolidine N-H bending modes (~1550 cm⁻¹) .
- NMR : ¹H NMR resolves pyrrolidine protons (δ 1.8–3.5 ppm) and aromatic protons (δ 7.2–8.1 ppm), while ¹³C NMR confirms nitrile carbon signals (δ ~115 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, with fragmentation patterns confirming substituent positions .
Advanced: How do crystallographic studies inform the design of pyrrolidine-containing benzonitriles for drug discovery?
Answer:
X-ray crystallography reveals critical binding interactions between this compound derivatives and biological targets. For example, a 2.6 Å resolution structure of a metabotropic glutamate receptor (mGlu5) complexed with a pyrimidine-benzonitrile analog showed that the pyrrolidine ring engages in hydrophobic interactions, while the nitrile group stabilizes hydrogen bonds with Thr789 . This data guides substituent modifications to enhance binding affinity and selectivity .
Basic: What solvent systems are optimal for solubility studies of this compound?
Answer:
Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s moderate hydrophobicity (logP ~2.5). For biological assays, aqueous solubility can be improved using co-solvents like PEG-400 (<10% v/v) or cyclodextrin-based formulations, which maintain compound stability without precipitating .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
Electron-withdrawing groups (e.g., -CF₃, -CN) on the benzonitrile ring activate the substrate for Suzuki-Miyaura couplings by polarizing the C–X bond. For instance, 4-(Trifluoromethyl)benzonitrile derivatives exhibit faster reaction kinetics (k = 0.45 min⁻¹) compared to electron-donating substituents (k = 0.12 min⁻¹) in palladium-catalyzed arylations . Computational DFT studies correlate Hammett σₚ values with reaction rates to predict optimal substituent patterns .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as the compound may cause respiratory irritation .
- Waste Disposal : Neutralize residues with 10% NaOH before disposal in halogenated waste containers .
Advanced: How can DFT calculations resolve contradictions in reported biological activities of pyrrolidine-benzonitrile hybrids?
Answer:
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from conformational flexibility or protonation state variations. DFT-based molecular docking identifies dominant binding poses, while Natural Bond Orbital (NBO) analysis quantifies charge transfer effects. For example, a study reconciled conflicting data by showing that protonation of the pyrrolidine nitrogen at physiological pH enhances π-π stacking with tyrosine kinases .
Basic: What chromatographic methods are recommended for purifying this compound intermediates?
Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (20–50% EA) for small-scale purification .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) achieve >99% purity for analytical samples .
Advanced: What role does the pyrrolidine ring conformation play in modulating biological activity?
Answer:
The puckered conformation of pyrrolidine (envelope or twist-boat) affects binding to chiral targets. For example, (S)-enantiomers of this compound exhibit 10-fold higher affinity for serotonin receptors than (R)-enantiomers due to optimal hydrogen bonding with Asp155 . Dynamic NMR studies and X-ray crystallography are critical for correlating ring puckering with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
